![molecular formula C13H11F3N2O2 B2936164 (E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 82113-91-5](/img/structure/B2936164.png)

(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

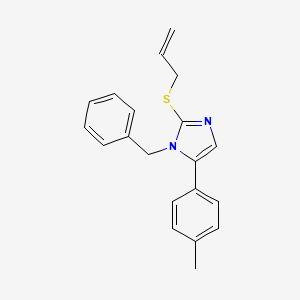

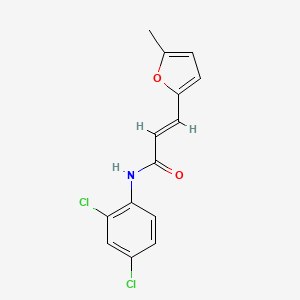

This compound is a type of organic molecule that contains a cyano group (-CN), an ethoxy group (-OCH2CH3), and a trifluoromethyl group (-CF3). It also has an amide functional group, which is a common feature in many bioactive molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an amide group, which can participate in hydrogen bonding and other polar interactions. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, it could potentially undergo a variety of chemical reactions. The amide group could participate in hydrolysis or condensation reactions, while the carbon-carbon double bond could undergo addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amide group could enhance its solubility in water, while the trifluoromethyl group could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

This compound has been studied for its potential in treating resistant bacterial infections. It has shown activity against reference strains such as Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212, as well as resistant clinical isolates of methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). The compound’s efficacy against these bacteria suggests its potential use as a novel antibacterial agent .

Antifungal Applications

In addition to its antibacterial properties, the compound has demonstrated antifungal activities. This is particularly relevant in the development of new treatments for fungal infections, which are becoming increasingly resistant to existing medications .

Anti-Inflammatory Potential

The anti-inflammatory potential of this compound has been investigated, with some derivatives showing significant attenuation of lipopolysaccharide-induced NF-κB activation. This indicates that the compound and its derivatives could be developed into anti-inflammatory medications .

Antimycobacterial Activity

The compound has been evaluated for its activity against mycobacterial strains, including Mycobacterium smegmatis ATCC 700084 and M. marinum CAMP 5644. Its effectiveness against these strains suggests a role in treating mycobacterial infections .

Pharmaceutical Drug Design

The compound’s structure and properties make it a candidate for the design and synthesis of novel pharmaceutical drugs. Its ability to be modified and its biological activities provide a basis for the development of new drugs with specific therapeutic targets .

Neuropharmacological Research

Research has indicated that derivatives of this compound may have applications in neuropharmacology, particularly in the study and treatment of depression phenotypes in animal models .

Wirkmechanismus

Target of Action

The primary targets of this compound are Staphylococcus aureus and Enterococcus faecalis . These bacteria are common pathogens responsible for a variety of infections. The compound has been shown to be effective against both reference strains and resistant clinical isolates of these bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (VRE) .

Mode of Action

It has been suggested that the compound may interact with its targets by attenuating the lipopolysaccharide-induced nf-κb activation . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. In particular, it has been shown to have an impact on the NF-κB pathway . By inhibiting the activation of NF-κB, the compound can potentially disrupt the bacteria’s ability to respond to immune challenges, thereby making them more susceptible to eradication .

Result of Action

The compound has demonstrated significant antimicrobial activity. It has been shown to be effective against both reference strains and resistant clinical isolates of S. aureus and E. faecalis . In particular, it has shown antistaphylococcal (MICs/MBCs 0.15–5.57 µM) as well as anti-enterococcal (MICs/MBCs 2.34–44.5 µM) activity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2/c1-2-20-8-9(7-17)12(19)18-11-5-3-4-10(6-11)13(14,15)16/h3-6,8H,2H2,1H3,(H,18,19)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLHUYWPRZOJMP-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C#N)/C(=O)NC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-cyano-3-ethoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2936082.png)

![3-methoxy-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2936083.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2936086.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2936094.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2936095.png)

![[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2936099.png)